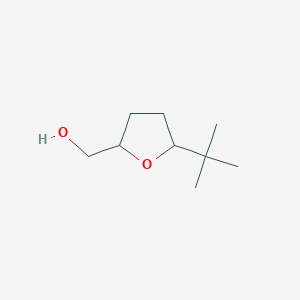

(5-Tert-butyloxolan-2-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

(5-tert-butyloxolan-2-yl)methanol |

InChI |

InChI=1S/C9H18O2/c1-9(2,3)8-5-4-7(6-10)11-8/h7-8,10H,4-6H2,1-3H3 |

InChI Key |

XCZCIXDNRKZCJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(O1)CO |

Origin of Product |

United States |

Contextualization Within the Field of Oxolane Chemistry

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a fundamental five-membered heterocyclic ether. wikipedia.orgnih.gov This structural motif is prevalent in a vast array of natural products, including lignans, acetogenins, and polyketide natural products. wikipedia.org The chemistry of oxolanes is a rich and diverse field, with ongoing research focused on the development of new and efficient methods for their synthesis and functionalization. organic-chemistry.orgrsc.org The synthesis of substituted tetrahydrofurans is of particular interest due to the prevalence of these structures in biologically active molecules. chemistryviews.orgacs.org

(5-Tert-butyloxolan-2-yl)methanol fits squarely within this context as a strategically functionalized oxolane. The tert-butyl group at the 5-position provides significant steric bulk, which can influence the stereochemical outcome of subsequent reactions. The primary alcohol at the 2-position serves as a versatile handle for a wide range of chemical transformations. The development of synthetic strategies to access such substituted chiral furans and their saturated derivatives is a key focus in organic chemistry, with methods including functionalization of furan (B31954) moieties, organocatalytic approaches, and the use of carbohydrates as chiral precursors. benthamdirect.com

Significance As a Pivotal Synthetic Intermediate

The utility of (5-Tert-butyloxolan-2-yl)methanol as a synthetic intermediate stems from the reactivity of its constituent parts. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a variety of other functional groups, providing a gateway to a diverse range of derivatives.

Numerous synthetic strategies have been developed for the construction of substituted tetrahydrofurans, highlighting the importance of intermediates like this compound. These methods include intramolecular SN2 reactions, additions of alcohols to epoxides, and various cyclization reactions. nih.gov For instance, one-pot asymmetric syntheses from aldehydes have been developed to produce 2- and 2,3-disubstituted tetrahydrofurans with high stereoselectivity. acs.org Furthermore, radical reactions have been employed to construct tetrahydrofuran-3-ones and other derivatives. diva-portal.org

The presence of the bulky tert-butyl group can be strategically employed to direct the stereochemistry of reactions at other positions on the oxolane ring. This level of stereocontrol is crucial in the synthesis of complex target molecules where specific stereoisomers are required for biological activity.

Historical Development and Preliminary Research Trajectories

Strategies for the Construction of the Oxolane Ring System

The formation of the 5-substituted oxolane (tetrahydrofuran) ring is a critical step in the synthesis of this compound. Various strategies have been employed, each with its own advantages in terms of efficiency and substrate scope.

Cyclization Reactions and Intramolecular Processes

Intramolecular cyclization is a fundamental strategy for forming heterocyclic rings like the oxolane system. These reactions typically involve the formation of a carbon-oxygen bond from a linear precursor containing a hydroxyl group and a suitable leaving group or an unsaturated bond. For instance, the acid-catalyzed cyclization of a 1,4-diol or the intramolecular Williamson ether synthesis from a halohydrin are classic examples. In the context of substituted tetrahydrofurans, visible-light-mediated deoxygenation of monoallylated 1,2-diols can lead to the formation of chiral tetrahydrofuran derivatives through a 5-exo-trig radical cyclization. nih.gov This approach utilizes photoredox catalysis to generate alkyl radicals that subsequently cyclize to form the desired ring system. nih.gov Similarly, electrophilic cyclization of aryl alkynes containing a suitably positioned methoxy (B1213986) group can yield substituted benzo[b]furans, a related furan-containing structure. nih.gov

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of a wide array of carbocyclic and heterocyclic systems, including oxolanes. thieme-connect.de This reaction, often catalyzed by ruthenium-based complexes like the Grubbs catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene, such as ethene. For the synthesis of oxolane derivatives, a precursor containing two terminal alkene functionalities separated by an ether linkage would be required. The efficiency of RCM can be influenced by factors such as the catalyst generation, steric hindrance near the double bonds, and the desired ring size. thieme-connect.demdpi.com While RCM is a versatile method for forming cyclic structures, its application may sometimes be hindered by challenges such as catalyst deactivation or competing intermolecular reactions, especially at low substrate concentrations. mdpi.com The development of more robust catalysts, including second-generation Grubbs catalysts, has expanded the scope of RCM to include the synthesis of more complex structures like carbocyclic enol ethers. rsc.org

Transformation of Furanic Precursors, including Hydrogenation

A highly effective and common strategy for synthesizing substituted oxolanes is the hydrogenation of corresponding furan derivatives. mdpi.comresearchgate.net Furfural (B47365), a biomass-derived platform chemical, and its derivatives serve as readily available starting materials. nih.govmdpi.com The synthesis of this compound can be envisioned starting from a precursor like 5-tert-butyl-2-furaldehyde. The key step is the catalytic hydrogenation of the furan ring, which is more challenging than the reduction of the aldehyde group.

The selective hydrogenation of the furan ring to a tetrahydrofuran ring requires specific catalysts and reaction conditions to avoid over-reduction or side reactions. researchgate.net Both noble metals (e.g., Pt, Pd, Ru) and non-noble metals (e.g., Ni, Co) have been investigated for this transformation. researchgate.netnih.gov For example, nickel-doped molybdenum carbide and cobalt-based catalysts have shown high activity in the hydrogenation of furan derivatives. mdpi.com Non-noble metal catalysts are often favored for their lower cost, though they can sometimes suffer from metal leaching. nih.gov The choice of solvent and reaction parameters such as temperature and hydrogen pressure are crucial for achieving high yields and selectivity for the desired tetrahydrofurfuryl alcohol product. researchgate.netresearchgate.net

Methodologies for the Installation of the tert-Butyl Moiety

The introduction of the sterically bulky tert-butyl group onto the furan or oxolane ring is a key synthetic challenge. This can be achieved either before or after the formation of the heterocyclic ring. A common approach is the Friedel-Crafts alkylation of a furan precursor with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst. The substitution pattern is directed by the electronics of the furan ring. The presence of voluminous tert-butyl groups can influence the planarity and reactivity of the furan ring system. researchgate.netacs.org

Alternatively, the tert-butyl group can be introduced via nucleophilic addition of a tert-butyl organometallic reagent, such as tert-butyl lithium or a tert-butyl Grignard reagent, to a suitable electrophilic precursor. For example, addition to an aldehyde or ketone on the furan ring, followed by subsequent chemical transformations, can install the desired group.

Stereocontrolled Synthesis of this compound and its Enantiomers

Given that this compound possesses at least two stereocenters (at C2 and C5), controlling the stereochemical outcome of the synthesis is of paramount importance, particularly for applications in pharmaceuticals and materials science.

Chiral Pool Approaches

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This approach leverages the inherent chirality of the starting material to construct complex chiral targets. wikipedia.org Sugars, terpenes, and amino acids are common contributors to the chiral pool. wikipedia.orgnih.gov

For the synthesis of chiral tetrahydrofurans like the enantiomers of this compound, chiral diols derived from tartaric acid or carbohydrates are excellent starting points. nih.gov For example, a monoallylated tartrate derivative can be converted into a chiral tetrahydrofuran through a deoxygenative cyclization under visible light irradiation. nih.gov This method allows for the creation of substituted tetrahydrofurans with good to excellent yields and control over the stereochemistry.

Another approach involves the use of chiral terpenes, which are abundant and inexpensive. nih.gov For instance, enantioselective reductions or oxidations of functional groups on these terpenes can provide chiral building blocks that are then elaborated into the target molecule. The development of efficient nickel-catalyzed stereoselective intramolecular reductive cyclizations of O-alkynones has also provided a route to versatile functionalized chiral tetrahydrofuran rings with excellent enantioselectivity. rsc.org

Below is a table summarizing various catalytic systems used in the transformation of furan derivatives, a key step in one of the synthetic pathways.

| Catalyst System | Substrate | Product(s) | Key Findings | Reference |

| Ni-doped Mo Carbide | Furfural | 2-Methylfuran | High furfural conversion and 2-MF yield. | mdpi.com |

| Co- and Pt-doped/ZSM-5 | Furfural | γ-Valerolactone (GVL) | Increased Lewis and weak acid sites facilitate reduction. | mdpi.com |

| Ru/MIL-101 (MOF) | Furfural | Cyclopentanone | Highly active and selective in aqueous media. | researchgate.net |

| (CePO₄)₀.₁₆/Co₂P | Levulinic Acid (LA) | γ-Valerolactone (GVL) | 97.1% GVL yield at 90°C. | nih.gov |

| Ni@NCNTs-600–800 | Furfural | Furfuryl alcohol, Tetrahydrofurfuryl alcohol | 100% furfuryl alcohol yield at 80°C. | nih.gov |

Asymmetric Catalysis in Oxolane Alcohol Synthesis

The enantioselective synthesis of substituted tetrahydrofurans, the core structure of this compound, can be achieved through various catalytic asymmetric strategies. One powerful approach involves the oxidative cyclization of dienes. While a direct catalytic asymmetric synthesis of this compound has not been extensively documented, analogous transformations provide a clear blueprint for its potential synthesis.

A notable example is the asymmetric oxidative cyclization (AOC) of 1,4-dienoates using potassium permanganate (B83412) under the control of chiral catalysts. acs.org This method facilitates the direct formation of trans-2,5-disubstituted tetrahydrofuran rings with high enantioselectivity. acs.org The reaction proceeds via an exo-endo-type cyclization, which is in contrast to the more common exo-exo cyclization observed with 1,5-dienes that typically yields cis-2,5-disubstituted products. acs.org

For instance, the oxidation of various 1,4-dienoates in the presence of a chiral cinchonine-derived catalyst can furnish the corresponding tetrahydrofuran diols in good yields and high enantiomeric excess (ee). acs.org The reaction conditions, including the choice of catalyst and additives, are crucial for achieving high selectivity.

Table 1: Asymmetric Oxidative Cyclization of 1,4-Dienoates acs.org

| Entry | Substrate (1,4-Dienoate) | Catalyst | Additive | Yield (%) | ee (%) |

| 1 | Phenyl-substituted | CN-1 | None | 43 | 83 |

| 2 | Phenyl-substituted | CN-3 | None | 45 | 88 |

| 3 | Phenyl-substituted | CN-1 | aq. KF | 65 | 91 |

| 4 | Naphthyl-substituted | CN-3 | aq. KF | 55 | 95 |

| 5 | Furyl-substituted | CN-3 | aq. KF | 51 | 92 |

This interactive table showcases the influence of catalyst and additives on the yield and enantioselectivity of the asymmetric oxidative cyclization. The data is based on findings from a study on the catalytic asymmetric synthesis of chiral tetrahydrofurans. acs.org

This methodology could be conceptually extended to a substrate bearing a tert-butyl group to access the this compound scaffold. The subsequent reduction of the ester group would yield the target primary alcohol.

Another strategy involves the synergistic catalysis of a bifunctional silver catalyst for the intramolecular capture of oxonium ylides with alkynes, leading to the enantioselective synthesis of 2,5-dihydrofurans. rsc.org Subsequent reduction would provide the saturated tetrahydrofuran ring system.

Diastereoselective Synthesis of this compound

Diastereoselective methods for the synthesis of substituted tetrahydrofurans often rely on substrate control or the use of chiral auxiliaries to direct the formation of specific stereoisomers. A highly relevant approach for synthesizing trans-2,5-disubstituted tetrahydrofurans involves the addition of carbon nucleophiles to the strained bicyclic acetal, 2,7-dioxabicyclo[2.2.1]heptane. nih.gov

This method has been shown to produce 5-allyl-2-(hydroxymethyl)tetrahydrofuran with a high degree of trans-selectivity (93:7 trans/cis) when allyltributylstannane (B1265786) is used as the nucleophile in the presence of titanium tetrachloride (TiCl₄). nih.gov The high diastereoselectivity is a common feature for a variety of carbon nucleophiles in this reaction. nih.gov

Table 2: Diastereoselective Addition of Nucleophiles to 2,7-Dioxabicyclo[2.2.1]heptane nih.gov

| Entry | Nucleophile | Lewis Acid | Product | trans:cis Ratio |

| 1 | Allyltributylstannane | TiCl₄ | 5-Allyl-2-(hydroxymethyl)tetrahydrofuran | 93:7 |

| 2 | Silyl (B83357) enol ether | TiCl₄ | Substituted 2-(hydroxymethyl)tetrahydrofuran | >95:5 |

| 3 | Grignard reagent | MgBr₂·OEt₂ | Substituted 2-(hydroxymethyl)tetrahydrofuran | 85:15 |

This interactive table demonstrates the high trans-selectivity achieved in the addition of various carbon nucleophiles to a strained bicyclic acetal, a key strategy for diastereoselective tetrahydrofuran synthesis. Data is based on research into the synthesis of trans-2,5-disubstituted tetrahydrofurans. nih.gov

To synthesize this compound diastereoselectively, a nucleophile that can introduce the tert-butyl group or a precursor would be required. The resulting product would possess the desired relative stereochemistry at the C2 and C5 positions.

Another powerful diastereoselective method is the tandem dihydroxylation-SN2 cyclization of δ-mesyloxy α,β-unsaturated esters. nih.gov This process allows for the synthesis of both cis- and trans-2,5-disubstituted tetrahydrofurans by controlling the stereochemistry of the starting material. nih.gov

Analogous Synthetic Routes to Related Oxolane Alcohol Derivatives

The synthesis of oxolane alcohol derivatives can also be achieved through various other routes that, while not directly demonstrated for this compound, are well-established for analogous structures. For example, the catalytic asymmetric synthesis of γ-butenolides through direct vinylogous reactions offers a pathway to unsaturated precursors of substituted tetrahydrofurans. nih.gov These butenolides can be further elaborated and reduced to yield the desired saturated heterocyclic core.

Furthermore, the synthesis of 2,5-disubstituted tetrazoles via a copper-catalyzed aerobic oxidative direct cross-coupling reaction, while involving a different heterocycle, showcases a modern synthetic strategy for forming substituted five-membered rings that could inspire new approaches in oxolane synthesis. rsc.org

The development of asymmetric syntheses for BINOL derivatives, which are crucial chiral ligands, has also spurred advancements in catalytic methods that can be applied to the synthesis of other chiral molecules, including complex heterocycles. mdpi.com

Oxidation Reactions of the Primary Alcohol Functionality

The primary alcohol group of this compound can be oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and the oxidizing agent employed.

The selective oxidation of primary alcohols to aldehydes requires mild reaction conditions to prevent over-oxidation to the carboxylic acid. A variety of reagents and catalytic systems have been developed for this purpose. While specific studies on this compound are not extensively detailed in the provided search results, general methodologies for the selective oxidation of primary alcohols are applicable. For instance, the use of silver N-heterocyclic carbene (NHC) catalysts in the presence of a base like benzyltrimethylammonium (B79724) hydroxide (B78521) (BnMe₃NOH) or potassium hydroxide (KOH) under an atmosphere of dry air can facilitate the mild and selective oxidation of alcohols to aldehydes.

More vigorous oxidation conditions will convert the primary alcohol of this compound into the corresponding carboxylic acid, (5-tert-butyloxolan-2-yl)carboxylic acid. A range of oxidizing agents can achieve this transformation. For example, a chromium(VI) oxide (CrO₃) catalyzed oxidation using periodic acid (H₅IO₆) in wet acetonitrile (B52724) is an effective method for converting primary alcohols to carboxylic acids in high yields. organic-chemistry.org This method is known to proceed without significant racemization at adjacent chiral centers. organic-chemistry.org Another approach involves the use of aqueous 70% tert-butyl hydroperoxide (t-BuOOH) with a catalytic amount of bismuth(III) oxide, which offers a greener alternative under ambient conditions. organic-chemistry.org

Modern synthetic chemistry emphasizes the development of chemoselective and catalytic oxidation methods to improve efficiency and reduce waste. For the oxidation of primary alcohols to carboxylic acids, several catalytic systems have been reported. A notable example is the use of a palladium on carbon (Pd/C) catalyst with sodium borohydride (B1222165) (NaBH₄) and a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in an aqueous ethanol (B145695) or methanol (B129727) solution under an atmosphere of molecular oxygen or air. organic-chemistry.org This system is advantageous due to its operation at room temperature and the recyclability of the catalyst. organic-chemistry.org Another efficient and sustainable method utilizes a catalytic amount of iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl), and a chloride salt (MCl) with pure oxygen or air as the oxidant. organic-chemistry.org This process provides high yields of carboxylic acids at room temperature. organic-chemistry.org

Reduction Reactions of this compound Derivatives

While this compound itself contains a fully reduced alcohol functionality, its derivatives, such as the corresponding aldehyde or carboxylic acid, can undergo reduction. For instance, the aldehyde derivative can be reduced back to the primary alcohol using mild reducing agents like sodium borohydride. The carboxylic acid derivative would require a stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), to be reduced back to the primary alcohol. These reductions are fundamental transformations in organic synthesis, allowing for the interconversion of functional groups.

Derivatization of the Hydroxyl Group

The hydroxyl group of this compound is a key site for chemical modification, enabling the synthesis of a wide array of derivatives through esterification and etherification reactions.

Esterification: this compound can be converted to its corresponding esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. Alternatively, for more sensitive substrates or to achieve higher yields, the use of an acid chloride or anhydride (B1165640) with a base (e.g., pyridine (B92270) or triethylamine) is often preferred. These reactions result in the formation of an ester linkage, replacing the hydrogen of the hydroxyl group with an acyl group.

Etherification: The synthesis of ethers from this compound can be accomplished through various methods. The Williamson ether synthesis, a classical approach, involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method is highly versatile for preparing a wide range of ethers.

Strategies for Protecting Group Installation and Removal

The primary alcohol of this compound is a versatile functional group that often requires protection during multi-step syntheses to prevent unwanted side reactions. libretexts.orgmasterorganicchemistry.com Silyl ethers are among the most common and effective protecting groups for alcohols due to their ease of formation and selective removal. masterorganicchemistry.com

Installation: The protection of the primary hydroxyl group is typically achieved by reacting this compound with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444) or triethylamine. The bulky tert-butyl group on the oxolane ring does not significantly hinder the reaction at the primary alcohol, allowing for efficient formation of the corresponding silyl ether. researchgate.net

Removal (Deprotection): The cleavage of the silyl ether to regenerate the alcohol is a critical step. The stability of silyl ethers varies depending on the substituents on the silicon atom. youtube.com For instance, bulkier silyl groups increase stability. libretexts.org Deprotection is commonly accomplished using fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF). researchgate.netgelest.comsciendo.com The strong silicon-fluoride bond drives this reaction. masterorganicchemistry.com Alternatively, acidic conditions, such as aqueous acid or p-toluenesulfonic acid in methanol, can be employed for the removal of less sterically hindered silyl ethers. researchgate.netgelest.com The choice of deprotection method allows for selective removal in the presence of other sensitive functional groups. researchgate.net

Below is a table summarizing common protecting group strategies for primary alcohols, which are applicable to this compound.

| Protecting Group | Installation Reagents | Removal Reagents | Stability/Notes |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | TBAF, THF; or Acetic Acid, THF, H₂O | Stable to many reagents, but removable with fluoride or acid. |

| Triethylsilyl (TES) | TESCl, Pyridine, DCM | HF-Pyridine; or p-TsOH, MeOH | Less stable than TBDMS, allowing for more selective removal. gelest.com |

| Methoxymethyl (MOM) | MOMCl, NaH, DMF | Conc. HCl, MeOH | Stable to many bases and nucleophiles. masterorganicchemistry.com |

| Tetrahydropyranyl (THP) | Dihydropyran, p-TsOH | p-TsOH, MeOH | Acid-labile, but stable to bases and nucleophiles. masterorganicchemistry.com |

Reactions Involving the Oxolane Ring System

The oxolane ring, a saturated five-membered ether, is generally stable but can undergo specific reactions, particularly ring-opening, under certain conditions.

The ring-opening of tetrahydrofuran and its derivatives is a significant transformation in organic synthesis. acs.org These reactions are typically promoted by Lewis acids or strong Brønsted acids, which activate the oxygen atom of the ether, making the ring susceptible to nucleophilic attack. nih.govnih.govresearchgate.net

The mechanism often proceeds via an SN2-type pathway, where a nucleophile attacks one of the α-carbons to the ring oxygen, leading to cleavage of a C-O bond. acs.orgkhanacademy.org In the case of this compound, the presence of the bulky tert-butyl group at the C5 position would sterically hinder nucleophilic attack at this site. Consequently, nucleophilic attack is more likely to occur at the C2 position.

Theoretical studies on similar systems have shown that the activation energy for the ring-opening reaction is influenced by the nature of the Lewis acid and the nucleophile. nih.gov For instance, frustrated Lewis pairs (FLPs) have been shown to facilitate the ring-opening of THF. nih.gov The reaction of an N-heterocyclic carbene-boryl trifluoromethanesulfonate (B1224126) with aryloxides in THF results in the ring-opening of THF and incorporation of the resulting fragment. rsc.org

While ring-opening reactions lead to the destruction of the oxolane core, other reactions aim to introduce new functional groups while preserving the ring system. The synthesis of various substituted tetrahydrofurans is an active area of research, with methods including oxidative cyclization of dienes and catalytic asymmetric synthesis. organic-chemistry.orgacs.orgacs.org

For this compound, functionalization could potentially occur at the carbon atoms of the oxolane ring, although this is often challenging due to the lower reactivity of C-H bonds in saturated heterocycles. However, modern synthetic methods, such as those involving radical reactions or transition-metal-catalyzed C-H activation, could potentially enable such transformations.

Reactivity Profiles of the tert-Butyl Substituent

The tert-butyl group, [(CH₃)₃C-], is a sterically bulky and electron-donating alkyl group. ncert.nic.in It is generally considered to be chemically inert under many reaction conditions, which is why it is often used as a "spectator" group in organic synthesis. ontosight.ai

The primary role of the tert-butyl group in this compound is to exert steric influence on the reactivity of the molecule. As mentioned, it can direct the regioselectivity of ring-opening reactions by sterically shielding the C5 position. rsc.org Its presence can also influence the conformational preferences of the oxolane ring. rsc.org

While direct reactions involving the C-H bonds of the tert-butyl group are rare, under highly energetic conditions, such as those involving strong radical initiators, reactions at this site could occur. york.ac.uklibretexts.org For instance, tert-butyl nitrite (B80452) can be used as a radical initiator in certain reactions. nih.gov However, for most common synthetic transformations, the tert-butyl group on the oxolane ring of this compound will remain intact.

Stereochemical Aspects and Conformational Analysis of 5 Tert Butyloxolan 2 Yl Methanol

Elucidation of Absolute and Relative Stereochemistry

(5-Tert-butyloxolan-2-yl)methanol possesses two stereocenters at the C2 and C5 positions of the oxolane (tetrahydrofuran) ring. This gives rise to a total of four possible stereoisomers, comprising two pairs of enantiomers. The elucidation of the absolute and relative stereochemistry of these isomers is crucial for understanding their distinct chemical and biological properties.

The relative stereochemistry describes the spatial relationship between the tert-butyl group at C5 and the hydroxymethyl group at C2. When these two substituents are on the same side of the tetrahydrofuran (B95107) ring, the diastereomer is designated as cis. Conversely, when they are on opposite sides, it is termed trans. The determination of this relative configuration is often achieved through nuclear magnetic resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOESY) experiments. NOESY data can reveal through-space interactions between protons on the C2 and C5 substituents, which would be indicative of a cis relationship.

The absolute stereochemistry at each chiral center is designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules. The definitive determination of the absolute configuration for a specific enantiomer typically requires X-ray crystallography of a single crystal of the compound or a suitable crystalline derivative. nih.gov This technique provides an unambiguous three-dimensional map of the molecule, allowing for the direct assignment of the (R) and (S) configurations.

Conformational Preferences and Dynamics of the Tetrahydrofuran Ring

The five-membered tetrahydrofuran ring is not planar and exists in a continuous state of dynamic conformational change. The two most common conformations are the envelope (E) and twist (T) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

The presence of substituents on the ring significantly influences the conformational equilibrium. For this compound, the bulky tert-butyl and the hydroxymethyl groups will preferentially occupy positions that minimize steric strain. In substituted tetrahydrofurans, there is a tendency for bulky substituents to adopt a pseudo-equatorial position to reduce unfavorable steric interactions. The exact conformational preference will be a balance between minimizing the steric hindrance of the two substituents. Computational modeling and detailed NMR analysis, including the measurement of coupling constants, can provide insight into the predominant conformations and the energy barriers between them.

Influence of the tert-Butyl Group on Stereochemical Outcome and Conformational Stability

The tert-butyl group is known for its significant steric bulk, which exerts a strong influence on both the stereochemical outcome of synthetic reactions and the conformational stability of cyclic compounds. In the synthesis of this compound, the tert-butyl group can act as a stereodirecting group, favoring the formation of one diastereomer over the other. For instance, in reactions involving the formation of the tetrahydrofuran ring, the bulky tert-butyl group will likely direct incoming reagents to the opposite face of the ring, leading to a predominance of the trans isomer.

In terms of conformational stability, the large size of the tert-butyl group will strongly favor conformations where it occupies a pseudo-equatorial position, thereby minimizing 1,3-diaxial interactions. This steric hindrance can lock the tetrahydrofuran ring into a more rigid conformation compared to less substituted analogs. This conformational locking can have significant implications for the molecule's reactivity and its interactions with other molecules.

Diastereomeric and Enantiomeric Separation Techniques and Characterization

Given that the synthesis of this compound is likely to produce a mixture of stereoisomers, their separation and characterization are essential.

Diastereomeric Separation: Diastereomers have different physical properties, such as boiling points and solubilities, which allows for their separation by conventional laboratory techniques. minia.edu.eg The most common methods include:

Chromatography: Column chromatography, either flash or high-performance liquid chromatography (HPLC), can effectively separate the cis and trans diastereomers.

Crystallization: Fractional crystallization can be employed if one diastereomer selectively crystallizes from a solution, leaving the other in the mother liquor. ucl.ac.uk

Enantiomeric Separation: Enantiomers, having identical physical properties in an achiral environment, require specialized techniques for their resolution. researchgate.net These methods typically involve the use of a chiral auxiliary or a chiral environment:

Chiral Chromatography: HPLC using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. researchgate.net

Resolution via Diastereomeric Derivatives: The racemic mixture can be reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. These diastereomers can then be separated by conventional methods, followed by the removal of the chiral auxiliary to yield the pure enantiomers. minia.edu.eg

Once separated, the individual stereoisomers are characterized using various analytical techniques. NMR spectroscopy is invaluable for confirming the relative stereochemistry, while X-ray crystallography provides definitive proof of both relative and absolute stereochemistry. researchgate.netnih.gov

Data Tables

To illustrate the type of data used in the stereochemical analysis of this compound, the following hypothetical tables are presented.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Diastereomers of this compound

| Proton | cis-Isomer (Predicted ppm) | trans-Isomer (Predicted ppm) |

| H2 | 3.8 - 4.0 | 3.7 - 3.9 |

| H5 | 3.9 - 4.1 | 3.8 - 4.0 |

| CH₂OH | 3.5 - 3.7 | 3.4 - 3.6 |

| C(CH₃)₃ | 0.9 - 1.1 | 0.8 - 1.0 |

| Ring CH₂ | 1.5 - 2.0 | 1.6 - 2.1 |

Table 2: Expected Relative Energies of Conformers for the trans-Isomer

| Conformer | Substituent Positions | Relative Energy (Predicted kcal/mol) |

| Twist | C5-tBu (pseudo-eq), C2-CH₂OH (pseudo-eq) | 0 |

| Envelope | C5-tBu (pseudo-eq), C2-CH₂OH (pseudo-ax) | 1.5 - 2.5 |

| Twist | C5-tBu (pseudo-ax), C2-CH₂OH (pseudo-eq) | > 5 |

Computational and Theoretical Studies on 5 Tert Butyloxolan 2 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the electronic structure and thermodynamic stability of a molecule. These calculations can provide detailed information about electron distribution, molecular orbitals, and the geometric parameters of the most stable conformers.

The electronic structure of (5-Tert-butyloxolan-2-yl)methanol is primarily dictated by the saturated tetrahydrofuran (B95107) ring, which is modified by the electronic effects of its substituents: the bulky, electron-donating tert-butyl group and the polar hydroxymethyl group. The tert-butyl group, through its inductive effect, can be expected to increase the electron density on the adjacent C5 carbon of the oxolane ring. The hydroxymethyl group at the C2 position introduces polarity and the capability for hydrogen bonding.

The stability of the molecule is influenced by the interplay of steric and electronic effects. The large tert-butyl group imposes significant steric constraints, which will heavily influence the preferred conformation of the tetrahydrofuran ring. Quantum chemical calculations can quantify these effects by determining the energies of different possible isomers and conformers. The stability is also influenced by intramolecular hydrogen bonding between the hydroxyl proton of the hydroxymethyl group and the oxygen atom of the tetrahydrofuran ring.

Key electronic properties that can be determined from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower reactivity.

Table 1: Calculated Electronic Properties of this compound (Representative Values)

| Property | Representative Value | Description |

|---|---|---|

| Total Energy | -540.0 Hartrees | The total electronic energy of the optimized geometry. |

| Dipole Moment | 2.1 Debye | Indicates the overall polarity of the molecule. |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 7.7 eV | An indicator of chemical stability. |

Reaction Mechanism Elucidation through Advanced Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. vub.be By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that govern the reaction rate.

A chemical reaction can be visualized as the movement of atoms from a reactant configuration to a product configuration over a potential energy surface. The transition state is the point of highest energy along the lowest-energy path connecting reactants and products, known as the reaction coordinate. acs.org Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency that corresponds to the motion along the reaction coordinate.

For this compound, several reaction types could be investigated. For instance, the hydroxyl group could undergo nucleophilic substitution, or the ether oxygen could be protonated, leading to a ring-opening reaction. Computational methods can be used to model these reaction pathways. The process involves proposing a plausible mechanism and then using quantum chemical methods to locate the structures of the reactants, products, and any intermediates and transition states.

For example, in a hypothetical SN2 reaction where the hydroxyl group is first converted to a better leaving group (e.g., by protonation or conversion to a tosylate) and then displaced by a nucleophile, computational modeling could precisely map the approach of the nucleophile, the breaking of the carbon-leaving group bond, and the inversion of stereochemistry at the carbon center.

Once the stationary points on the potential energy surface (reactants, products, intermediates, and transition states) have been located and their energies calculated, an energetic profile for the reaction can be constructed. This profile plots the energy of the system versus the reaction coordinate, providing a visual representation of the energy changes that occur during the reaction.

Table 2: Representative Energetic Profile for a Hypothetical Reaction of this compound

| Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials of the reaction. |

| Transition State | +25.0 | The energy barrier for the reaction. |

| Products | -10.0 | The final products of the reaction. |

| Activation Energy (ΔG‡) | 25.0 kcal/mol | Energy required to reach the transition state. |

| Reaction Energy (ΔGrxn) | -10.0 kcal/mol | Overall free energy change of the reaction. |

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations are excellent for determining the properties of static molecular structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. This allows for the exploration of the conformational landscape of a molecule and the study of its dynamic processes.

The tetrahydrofuran ring is known for its flexibility and undergoes a process called pseudorotation, where the ring puckering moves around the ring, interconverting between various envelope and twist conformations. For this compound, the presence of the bulky tert-butyl group at the C5 position and the hydroxymethyl group at the C2 position will create a more complex conformational landscape than that of unsubstituted tetrahydrofuran.

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry and typically has a strong preference for the equatorial position in cyclic systems to minimize steric strain. rsc.org However, in some highly substituted or strained ring systems, surprising axial preferences for tert-butyl groups have been computationally predicted and experimentally observed. chemrxiv.orgresearchgate.net MD simulations of this compound would be able to explore the relative stabilities of conformers with the tert-butyl group in different orientations and assess the energy barriers for interconversion between them. Furthermore, the orientation of the hydroxymethyl group and the potential for intramolecular hydrogen bonding would also be dynamically averaged in an MD simulation, providing a more realistic picture of the molecule's behavior in solution.

Table 3: Conformational States of this compound

| Conformer | Key Dihedral Angles | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Chair-like (eq-tBu) | C1-C2-C3-C4 = -35° | 0.0 | The tert-butyl group is in an equatorial-like position. |

| Twist-boat (ax-tBu) | C1-C2-C3-C4 = 15° | +5.0 | The tert-butyl group is in a more sterically hindered axial-like position. |

Prediction of Reactivity, Selectivity, and Spectroscopic Properties

Computational chemistry is not only used to study known molecules and reactions but also to predict the properties and behavior of new or uncharacterized compounds.

The reactivity of this compound can be predicted by analyzing its calculated electronic structure. For example, the distribution of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The molecular electrostatic potential (MEP) map, which shows the charge distribution on the surface of the molecule, can also be used to predict how the molecule will interact with other reagents. Regions of negative potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack.

Computational methods are also widely used for the prediction of spectroscopic properties, which is a crucial tool for structure elucidation. github.io Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard, as the chemical shifts of atomic nuclei are highly sensitive to their local electronic environment. DFT calculations can predict NMR chemical shifts with a high degree of accuracy. nih.gov By calculating the NMR spectra for different possible isomers or conformers of a molecule and comparing them to experimental data, the correct structure can often be determined. For this compound, predicted 1H and 13C NMR chemical shifts would be highly dependent on the conformation of the tetrahydrofuran ring and the relative orientations of the substituents.

Table 4: Predicted 13C NMR Chemical Shifts for this compound (Representative Values)

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C2 | 80.5 | Attached to the ring oxygen and the hydroxymethyl group. |

| C3 | 28.0 | Standard methylene carbon in a tetrahydrofuran ring. |

| C4 | 26.5 | Methylene carbon adjacent to the tert-butyl substituted carbon. |

| C5 | 85.0 | Attached to the ring oxygen and the tert-butyl group. |

| -CH2OH | 65.0 | Carbon of the hydroxymethyl group. |

| -C(CH3)3 | 35.0 | Quaternary carbon of the tert-butyl group. |

| -C(CH3)3 | 28.5 | Methyl carbons of the tert-butyl group. |

Advanced Research Directions and Potential Applications of 5 Tert Butyloxolan 2 Yl Methanol Derivatives

Role as a Chiral Building Block in the Synthesis of Complex Molecules

The inherent chirality of (5-Tert-butyloxolan-2-yl)methanol makes it a prospective candidate as a chiral building block in the asymmetric synthesis of more complex molecules, such as natural products, pharmaceuticals, and agrochemicals. The stereocenter at the 2-position of the oxolane ring can be exploited to introduce specific stereochemistry into a target molecule, which is often crucial for its biological activity.

While direct examples of the use of this compound in complex molecule synthesis are not readily found in the literature, the synthesis of a related compound, (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol, has been reported. nih.govresearchgate.net This compound was synthesized as a rigid intermediate for the incorporation of fluorophore groups. nih.govresearchgate.net The synthesis involved the reaction of pentaerythritol (B129877) with pivalaldehyde in the presence of an acid catalyst. nih.gov This suggests a potential synthetic route to related chiral building blocks.

The general strategy for utilizing such a chiral alcohol in synthesis would involve the conversion of the hydroxyl group into other functionalities, such as halides, azides, or tosylates, to enable subsequent coupling reactions. The bulky tert-butyl group can impart specific conformational rigidity to the molecule and its derivatives, which can be advantageous in controlling the stereochemical outcome of reactions.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Product Functional Group |

| Oxidation | PCC, DMP | Aldehyde, Carboxylic Acid |

| Tosylation | TsCl, pyridine (B92270) | Tosylate |

| Halogenation | SOCl₂, PBr₃ | Alkyl chloride, Alkyl bromide |

| Etherification | NaH, Alkyl halide | Ether |

| Esterification | Acyl chloride, pyridine | Ester |

Exploration in Materials Science and Polymer Chemistry

There is currently no specific information available in the reviewed scientific literature regarding the exploration of this compound or its derivatives in materials science and polymer chemistry.

The presence of a hydroxyl group suggests that this compound could potentially be used as a monomer in polymerization reactions, for example, in the synthesis of polyesters or polyethers. The bulky tert-butyl group could influence the physical properties of the resulting polymers, such as their thermal stability, solubility, and morphology. Further research would be required to investigate these possibilities.

Catalytic Applications, including Ligand Design and Organocatalysis

No specific catalytic applications, including ligand design and organocatalysis, for this compound or its derivatives are reported in the current scientific literature.

The chiral nature of the molecule suggests a potential, yet unexplored, role in asymmetric catalysis. The alcohol functionality could be modified to create chiral ligands for metal-catalyzed reactions. For instance, it could be converted into a phosphine (B1218219) or an amine to coordinate with a metal center, creating a chiral environment that could induce enantioselectivity in a catalytic transformation. Furthermore, the alcohol itself could potentially act as an organocatalyst in certain reactions, although this remains a hypothetical application without experimental evidence.

Bio-inspired Chemical Transformations and Biomimetic Synthesis

There is no information available in the reviewed literature on the use of this compound in bio-inspired chemical transformations or biomimetic synthesis.

Development of Sustainable Chemical Synthesis Pathways and Green Chemistry Aspects

The scientific literature does not currently contain specific studies on the development of sustainable chemical synthesis pathways or green chemistry aspects related to this compound.

General principles of green chemistry could be applied to its potential synthesis. This would involve using renewable starting materials, employing catalytic methods to reduce waste, and minimizing the use of hazardous solvents and reagents. For example, if a synthetic route from a bio-based starting material could be developed, it would significantly improve the green credentials of this chiral building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.